1-(4-(Trifluoromethyl)benzyl)piperidine-4-carboxylic acid hydrochloride
Description
1-(4-(Trifluoromethyl)benzyl)piperidine-4-carboxylic acid hydrochloride is a piperidine derivative with a 4-(trifluoromethyl)benzyl substituent at the 1-position and a carboxylic acid group at the 4-position of the piperidine ring, forming a hydrochloride salt. The trifluoromethyl (-CF₃) group is a critical functional moiety known to enhance lipophilicity, metabolic stability, and bioavailability in drug design, making this compound particularly relevant in medicinal chemistry . Evidence suggests the compound may have been discontinued in commercial catalogs, though its structural framework remains significant for research applications .
Properties
Molecular Formula |
C14H17ClF3NO2 |
|---|---|
Molecular Weight |
323.74 g/mol |
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C14H16F3NO2.ClH/c15-14(16,17)12-3-1-10(2-4-12)9-18-7-5-11(6-8-18)13(19)20;/h1-4,11H,5-9H2,(H,19,20);1H |
InChI Key |
KABCLTSPBLPVGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CC=C(C=C2)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysis
As described in CN102174011A, 4-pyridinecarboxylic acid undergoes hydrogenation in the presence of a palladium charcoal (Pd/C) catalyst under controlled temperature and pressure. The reaction proceeds as follows:
Key Parameters
-
Substrate Ratio : 4-pyridinecarboxylic acid, water, and Pd/C in a 1:5–8:0.01–0.05 weight ratio.
-
Hydrogenation Temperature : 90–100°C.
-
Hydrogen Pressure : 4–5 MPa.
-
Reaction Time : 3–4 hours.
Post-reaction, the mixture is filtered to remove the catalyst, and 50% of the water is removed via vacuum distillation. Methanol is added to precipitate 4-piperidinecarboxylic acid, which is isolated by centrifugation and drying. This method achieves a 96.89% molar yield with a purity exceeding 98%.
Mechanistic Insight
The hydrogenation reduces the pyridine ring’s aromaticity, saturating the six-membered ring to form piperidine. The Pd/C catalyst facilitates selective reduction without over-hydrogenation, while the aqueous solvent system ensures solubility and minimizes side reactions.
Esterification of Piperidine-4-Carboxylic Acid
To protect the carboxylic acid group during subsequent alkylation, the piperidine-4-carboxylic acid is converted to its methyl ester.
Methyl Ester Formation
As outlined in CN111484444A, esterification is achieved using methanol under acidic conditions:
Procedure
-
Reactants : Piperidine-4-carboxylic acid, methanol, and hydrochloric acid.
-
Conditions : Reflux at 65–70°C for 4–6 hours.
-
Yield : >95% conversion to methyl 4-piperidinecarboxylate hydrochloride.
Rationale
Esterification prevents the carboxylic acid from participating in unwanted side reactions during the benzylation step. The hydrochloride salt form enhances stability and solubility.
The introduction of the 4-(trifluoromethyl)benzyl group to the piperidine nitrogen is achieved via nucleophilic substitution.
Alkylation Reaction
Adapting methodologies from CN111484444A, the methyl ester intermediate reacts with 4-(trifluoromethyl)benzyl chloride under basic conditions:
Optimized Parameters
-
Solvent : Dimethylformamide (DMF) or acetonitrile.
-
Base : Potassium carbonate (K₂CO₃).
-
Temperature : 80–90°C.
-
Time : 8–12 hours.
Workflow
-
The methyl ester and 4-(trifluoromethyl)benzyl chloride are combined in DMF.
-
K₂CO₃ is added to deprotonate the piperidine nitrogen, facilitating nucleophilic attack.
-
The reaction mixture is heated to drive completion, monitored by TLC (silica gel, ethyl acetate/hexane 1:1).
Yield and Purity
Under these conditions, the alkylation achieves 85–90% yield , with the product confirmed via -NMR and HPLC.
Hydrolysis of the Methyl Ester
The methyl ester is hydrolyzed to regenerate the carboxylic acid functionality.
Acidic Hydrolysis
Conditions
-
Reagent : 6M hydrochloric acid.
-
Temperature : 100°C reflux for 6–8 hours.
-
Workup : Neutralization with NaOH, followed by extraction and crystallization.
Efficiency
This step proceeds quantitatively (>98% yield), yielding 1-(4-(trifluoromethyl)benzyl)piperidine-4-carboxylic acid.
Hydrochloride Salt Formation
The final step involves converting the carboxylic acid to its hydrochloride salt for enhanced stability.
Procedure
-
The free base is dissolved in ethanol.
-
Hydrogen chloride gas is bubbled through the solution until precipitation is complete.
-
The product is filtered, washed with cold ethanol, and dried under vacuum.
Yield : 92–95% with ≥99% purity.
Comparative Analysis of Synthetic Routes
The table below summarizes key reaction parameters and yields for each synthetic step:
Industrial-Scale Production Considerations
Catalyst Recycling
The Pd/C catalyst from the hydrogenation step is recovered and reactivated for reuse, reducing costs by up to 30%.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Trifluoromethyl)benzyl)piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethyl group or other substituents on the benzyl ring can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
1-(4-(Trifluoromethyl)benzyl)piperidine-4-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)benzyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing their activity. The piperidine ring may also play a role in modulating the compound’s overall biological activity by affecting its conformation and interactions with other molecules.
Comparison with Similar Compounds
Trifluoromethyl (-CF₃) vs. Bromo (-Br)
The target compound’s -CF₃ group is electron-withdrawing, improving metabolic resistance compared to the bromo analog’s -Br, which is heavier (atomic weight 79.9 vs. 19 for F) and may sterically hinder interactions . Bromo derivatives are often utilized in radiolabeling or cross-coupling reactions, whereas -CF₃ enhances blood-brain barrier penetration .
Aromatic vs. Heterocyclic Substituents
This trade-off is critical for optimizing pharmacokinetics .
Carboxylic Acid vs. Ester Derivatives
The hydrochloride salt of the target compound ensures ionic solubility, whereas the ethoxycarbonyl analog () is neutral and more lipophilic. However, esters are prone to hydrolysis, limiting their utility in vivo .
Q & A
Q. What are the recommended synthetic routes for 1-(4-(Trifluoromethyl)benzyl)piperidine-4-carboxylic acid hydrochloride?
The synthesis typically involves two key steps: (1) benzylation of piperidine-4-carboxylic acid derivatives and (2) introduction of the trifluoromethyl group. For example:
- Step 1 : React piperidine-4-carboxylic acid with 4-(trifluoromethyl)benzyl chloride under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF to form the benzylated intermediate .
- Step 2 : Hydrochloride salt formation via treatment with HCl in ethanol or methanol .
Methodological Note : Monitor reaction progress using TLC (silica gel, eluent: ethyl acetate/hexane 1:1) and confirm intermediate purity via recrystallization from ethanol/water mixtures.
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of analytical techniques:
Q. What are the stability considerations for this compound under varying storage conditions?
- Short-term stability : Store at 4°C in a desiccator (≤1 week).
- Long-term stability : Lyophilize and store under argon at -20°C to prevent hydrolysis of the trifluoromethyl group .
- Light sensitivity : Protect from UV exposure to avoid decomposition of the benzyl-piperidine core .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?
Leverage quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for key reactions (e.g., benzylation). For example:
- Use software like Gaussian or ORCA to simulate nucleophilic substitution at the piperidine nitrogen .
- Pair computational predictions with high-throughput screening (e.g., varying solvents, temperatures) to validate optimal conditions .
Case Study : A 20% yield improvement was reported for analogous piperidine derivatives when switching from DMF to acetonitrile, aligning with computed solvation energies .
Q. How can conflicting biological activity data across studies be resolved?
Conflicting results (e.g., receptor activation vs. inhibition) may arise from:
- Context-dependent binding : The trifluoromethyl group’s electron-withdrawing effects alter binding pocket interactions in different pH environments (e.g., lysosomal vs. cytoplasmic targets) .
- Experimental design : Control for off-target effects using knockout cell lines or competitive binding assays with structurally related inhibitors .
Resolution Workflow :
Replicate assays under standardized conditions (pH 7.4, 25°C).
Perform dose-response curves (1 nM–10 µM) to confirm potency trends.
Validate target specificity via X-ray crystallography or cryo-EM .
Q. What strategies improve aqueous solubility without compromising bioactivity?
- Structural modifications : Introduce polar groups (e.g., hydroxyl or amine) at the piperidine C3 position while retaining the trifluoromethylbenzyl moiety .
- Prodrug approach : Convert the carboxylic acid to a methyl ester (hydrolyzed in vivo) .
- Co-crystallization : Use cyclodextrins or PEG-based co-solvents to enhance solubility by 5–10-fold .
Q. How can mechanistic studies elucidate the compound’s interaction with enzymatic targets?
- Kinetic assays : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions over 100 ns trajectories to identify critical hydrogen bonds with the trifluoromethyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
